![molecular formula C13H8N2O B1320521 6-(4-Formylphenyl)nicotinonitrile CAS No. 851340-81-3](/img/structure/B1320521.png)
6-(4-Formylphenyl)nicotinonitrile
Overview
Description
6-(4-Formylphenyl)nicotinonitrile is a chemical compound with the molecular formula C₁₃H₈N₂O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-(4-Formylphenyl)nicotinonitrile is represented by the SMILES notation:C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N
. This compound has a molecular weight of 208.22 . Physical And Chemical Properties Analysis
6-(4-Formylphenyl)nicotinonitrile has a molecular weight of 208.22 . Its molecular formula is C₁₃H₈N₂O . More specific physical and chemical properties such as melting point, boiling point, and density might be found in specialized chemical literature or databases.Scientific Research Applications
Proteomics Research
“6-(4-Formylphenyl)nicotinonitrile” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Drug Development
Nicotinonitrile derivatives, such as “6-(4-Formylphenyl)nicotinonitrile”, have been found in many drugs available in the market, such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have various therapeutic activities, indicating that “6-(4-Formylphenyl)nicotinonitrile” could potentially be used in drug development.
Biological Activities
Nicotinonitrile and its derivatives have been reported to possess important biological activities . Therefore, “6-(4-Formylphenyl)nicotinonitrile” could be used in biological research to study these activities.
Therapeutic Activities
Similar to its biological activities, nicotinonitrile and its derivatives have been reported to have therapeutic activities . “6-(4-Formylphenyl)nicotinonitrile” could be used in research to develop new therapeutic methods or improve existing ones.
Medicinal Properties
Nicotinonitrile and its derivatives, including “6-(4-Formylphenyl)nicotinonitrile”, have medicinal properties . This compound could be used in medicinal chemistry research, such as the development of new medicines or the improvement of existing ones.
Safety and Hazards
properties
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHUMKKRNYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594703 | |
Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenyl)nicotinonitrile | |
CAS RN |
851340-81-3 | |
Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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